Cas no 59936-06-0 (Ethyl 5-(hydroxymethyl)nicotinate)
Ethyl 5-(hydroxymethyl)nicotinate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-(hydroxymethyl)nicotinate
- ethyl 5-(hydroxymethyl)pyridine-3-carboxylate
- DTXSID80712290
- 59936-06-0
- SB52967
- A869088
- Ethyl5-(hydroxymethyl)nicotinate
- DB-187453
- SCHEMBL19556182
- G83849
-
- MDL: MFCD16036609
- Inchi: 1S/C9H11NO3/c1-2-13-9(12)8-3-7(6-11)4-10-5-8/h3-5,11H,2,6H2,1H3
- InChI Key: KVLGRHMHNMGGCH-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CN=CC(CO)=C1)=O
Computed Properties
- Exact Mass: 181.07389321g/mol
- Monoisotopic Mass: 181.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 59.4Ų
Ethyl 5-(hydroxymethyl)nicotinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029206939-5g |
Ethyl 5-(hydroxymethyl)nicotinate |
59936-06-0 | 95% | 5g |
$737.00 | 2023-09-01 | |
| Alichem | A029206939-10g |
Ethyl 5-(hydroxymethyl)nicotinate |
59936-06-0 | 95% | 10g |
$994.95 | 2023-09-01 | |
| Alichem | A029206939-25g |
Ethyl 5-(hydroxymethyl)nicotinate |
59936-06-0 | 95% | 25g |
$2070.30 | 2023-09-01 | |
| Chemenu | CM123323-1g |
ethyl 5-(hydroxymethyl)nicotinate |
59936-06-0 | 95% | 1g |
$242 | 2021-08-05 | |
| Chemenu | CM123323-5g |
ethyl 5-(hydroxymethyl)nicotinate |
59936-06-0 | 95% | 5g |
$486 | 2021-08-05 | |
| Chemenu | CM123323-10g |
ethyl 5-(hydroxymethyl)nicotinate |
59936-06-0 | 95% | 10g |
$731 | 2021-08-05 | |
| Chemenu | CM123323-25g |
ethyl 5-(hydroxymethyl)nicotinate |
59936-06-0 | 95% | 25g |
$1468 | 2021-08-05 | |
| Chemenu | CM123323-1g |
ethyl 5-(hydroxymethyl)nicotinate |
59936-06-0 | 95% | 1g |
$321 | 2023-02-17 | |
| Cooke Chemical | BD3896748-1g |
Ethyl5-(hydroxymethyl)nicotinate |
59936-06-0 | 95+% | 1g |
RMB 1616.00 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645388-1g |
Ethyl 5-(hydroxymethyl)nicotinate |
59936-06-0 | 98% | 1g |
¥3964.00 | 2024-05-07 |
Ethyl 5-(hydroxymethyl)nicotinate Suppliers
Ethyl 5-(hydroxymethyl)nicotinate Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
Additional information on Ethyl 5-(hydroxymethyl)nicotinate
Ethyl 5-(hydroxymethyl)nicotinate (CAS No. 59936-06-0): A Comprehensive Overview in Modern Chemical Biology
Ethyl 5-(hydroxymethyl)nicotinate, a compound with the chemical identifier CAS No. 59936-06-0, represents a significant area of interest in the realm of chemical biology and pharmaceutical research. This ester derivative of nicotinic acid has garnered attention due to its unique structural properties and potential biological activities. The compound's molecular structure, featuring a hydroxymethyl group at the 5-position of nicotinic acid, introduces a versatile site for further chemical modification and functionalization, making it a valuable scaffold in drug discovery and synthetic chemistry.
The Ethyl 5-(hydroxymethyl)nicotinate molecule is characterized by its ester linkage, which influences its solubility, stability, and reactivity. This feature makes it particularly useful in the synthesis of more complex derivatives aimed at modulating biological pathways. Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic profiles and potential interactions of such compounds with greater accuracy. The hydroxymethyl group, in particular, serves as a critical site for hydrogen bonding and can be exploited to enhance binding affinity to target proteins.
In the context of modern drug development, Ethyl 5-(hydroxymethyl)nicotinate has been explored for its potential role in modulating metabolic pathways and enzyme activities. Studies have indicated that derivatives of nicotinic acid exhibit anti-inflammatory and antioxidant properties, which are highly relevant in the treatment of chronic diseases such as diabetes and cardiovascular disorders. The hydroxymethyl moiety in Ethyl 5-(hydroxymethyl)nicotinate may contribute to these effects by facilitating interactions with enzymes involved in lipid metabolism and glucose regulation.
One of the most intriguing aspects of Ethyl 5-(hydroxymethyl)nicotinate is its utility as a precursor in the synthesis of more complex bioactive molecules. Researchers have leveraged its structural framework to develop novel compounds with enhanced pharmacological properties. For instance, modifications at the hydroxymethyl group have led to the discovery of derivatives with improved selectivity for certain enzymes over others, reducing off-target effects and increasing therapeutic efficacy.
The synthesis of Ethyl 5-(hydroxymethyl)nicotinate typically involves the esterification of 5-hydroxymethyl nicotinic acid using ethylating agents under controlled conditions. Advances in green chemistry have led to the development of more sustainable synthetic routes, minimizing waste and reducing energy consumption. These methods align with the growing emphasis on environmentally responsible practices in pharmaceutical manufacturing.
Recent research has also highlighted the potential of Ethyl 5-(hydroxymethyl)nicotinate in neurobiology. Nicotinic acid derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and cognitive function. The structural features of Ethyl 5-(hydroxymethyl)nicotinate may allow it to modulate these receptors in ways that could have therapeutic implications for neurodegenerative diseases such as Alzheimer's and Parkinson's.
The compound's role in chemical biology extends beyond its direct biological activities. It serves as an important tool for studying enzyme mechanisms and substrate recognition. By using Ethyl 5-(hydroxymethyl)nicotinate as a probe molecule, researchers can gain insights into the structural and functional aspects of various enzymes, including those involved in metabolic pathways and signal transduction.
From an industrial perspective, Ethyl 5-(hydroxymethyl)nicotinate is also valuable for its scalability in production. The availability of efficient synthetic routes allows for large-scale manufacturing, making it feasible for use in both academic research and commercial applications. This scalability is crucial for translating laboratory discoveries into viable therapeutic options.
The future prospects for Ethyl 5-(hydroxymethyl)nicotinate are promising, with ongoing research exploring its potential applications in various fields. As computational methods improve and high-throughput screening technologies become more sophisticated, the likelihood of discovering new derivatives with enhanced properties increases significantly. This compound exemplifies how structural modifications can lead to novel bioactive molecules with therapeutic potential.
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